Methyl 6-bromoindoline-4-carboxylate is a chemical compound classified under the indole family, which encompasses a wide range of heterocyclic compounds prevalent in natural products and pharmaceuticals. This compound is characterized by a bromine atom at the 6th position and a carboxylate ester group at the 4th position of the indoline ring. Its unique structure contributes to its diverse applications in scientific research and industry, particularly due to its potential biological activities and reactivity in organic synthesis .
The synthesis of methyl 6-bromoindoline-4-carboxylate typically involves two main steps: bromination of indoline derivatives followed by esterification.
In industrial settings, these synthetic routes can be scaled up using continuous flow reactors and automated systems to improve efficiency and yield. Purification methods like recrystallization and chromatography are employed to achieve high-purity products .
Methyl 6-bromoindoline-4-carboxylate has a molecular formula of and a molecular weight of approximately 254.08 g/mol. The structural representation can be described using SMILES notation as COC(C1=C2C=CNC2=CC(Br)=C1)=O
and its InChI key is KPFSQBKJYHWFME-UHFFFAOYSA-N
.
The compound features:
Methyl 6-bromoindoline-4-carboxylate can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for methyl 6-bromoindoline-4-carboxylate involves its interaction with various molecular targets within biological systems. The presence of the bromine atom and the ester group enhances its reactivity, allowing it to form covalent bonds with proteins and enzymes.
This compound has been studied for its potential to inhibit specific enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets vary depending on its application, but it generally modulates enzyme activity and influences signaling pathways critical for cell survival and proliferation .
Methyl 6-bromoindoline-4-carboxylate is typically encountered as a solid. Specific physical properties include:
Key chemical properties include:
Safety data indicate that it is classified as toxic upon oral exposure (Acute Tox. 3 Oral) and should be handled with care .
Methyl 6-bromoindoline-4-carboxylate has several significant applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: